N-Methoxy-N-methylisonicotinamide
CAS No.: 100377-32-0
Cat. No.: VC2015943
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100377-32-0 |
---|---|
Molecular Formula | C8H10N2O2 |
Molecular Weight | 166.18 g/mol |
IUPAC Name | N-methoxy-N-methylpyridine-4-carboxamide |
Standard InChI | InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-3-5-9-6-4-7/h3-6H,1-2H3 |
Standard InChI Key | ZCEFMSGNAOIBOU-UHFFFAOYSA-N |
SMILES | CN(C(=O)C1=CC=NC=C1)OC |
Canonical SMILES | CN(C(=O)C1=CC=NC=C1)OC |
Introduction
N-Methoxy-N-methylisonicotinamide is a chemical compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . It is structurally related to other nicotinamide derivatives, which have been studied for their various biological activities. This compound is of interest due to its potential applications in pharmaceutical research.
Synthesis and Preparation
While specific synthesis methods for N-Methoxy-N-methylisonicotinamide are not widely detailed in the available literature, compounds with similar structures are typically synthesized through reactions involving the corresponding isonicotinic acid derivatives. These reactions often involve methylation and methoxylation steps to introduce the methyl and methoxy groups.
Biological Activity and Potential Applications
Although specific biological activities of N-Methoxy-N-methylisonicotinamide have not been extensively reported, compounds in the nicotinamide family are known for their roles in metabolism and potential therapeutic applications. For example, nicotinamide N-methyltransferase (NNMT) inhibitors have been explored for their effects on metabolic disorders . Given its structural similarity to other nicotinamide derivatives, N-Methoxy-N-methylisonicotinamide could potentially be investigated for similar applications.
Safety and Handling
N-Methoxy-N-methylisonicotinamide is classified with a warning signal word and hazard statement H302, indicating potential toxicity if ingested . Precautions such as wearing protective gloves and avoiding ingestion are recommended when handling this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume